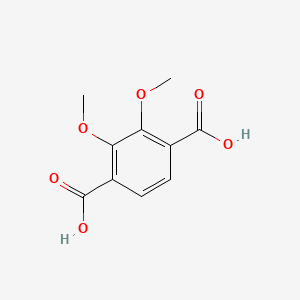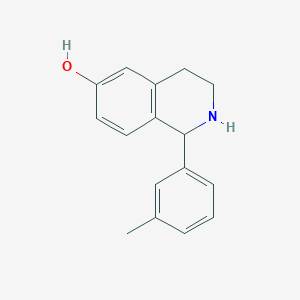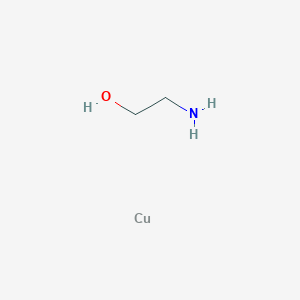
Copper ethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper ethanolamine is a coordination compound formed by the interaction of copper ions with ethanolamine. Ethanolamine, also known as 2-aminoethanol, is a bifunctional molecule containing both a primary amine and a primary alcohol group. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper ethanolamine can be synthesized by reacting copper salts, such as copper sulfate or copper chloride, with ethanolamine in an aqueous solution. The reaction typically occurs at room temperature and involves the formation of a complex between the copper ions and the ethanolamine molecules.
Industrial Production Methods: In industrial settings, this compound is produced by mixing copper salts with ethanolamine under controlled conditions to ensure the formation of a stable complex. The process may involve additional steps such as filtration and purification to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions: Copper ethanolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper oxide and other oxidation products.
Reduction: The compound can be reduced to form elemental copper and ethanolamine.
Substitution: this compound can participate in substitution reactions where the ethanolamine ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia or other amines can replace ethanolamine under appropriate conditions.
Major Products Formed:
Oxidation: Copper oxide and other copper-containing compounds.
Reduction: Elemental copper and free ethanolamine.
Substitution: New copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Copper ethanolamine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Employed in studies of copper metabolism and its role in biological systems.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized as a wood preservative and in the formulation of algaecides and fungicides.
Wirkmechanismus
The mechanism of action of copper ethanolamine involves the coordination of copper ions with ethanolamine, which stabilizes the copper in a specific oxidation state. This coordination complex can interact with various molecular targets, including enzymes and proteins, affecting their function and activity. The pathways involved may include redox reactions and ligand exchange processes.
Vergleich Mit ähnlichen Verbindungen
Copper monoethanolamine: Similar to copper ethanolamine but with a different ligand structure.
Copper diethanolamine: Contains two ethanolamine ligands instead of one.
Copper triethanolamine: Contains three ethanolamine ligands, forming a more complex structure.
Uniqueness: this compound is unique due to its specific coordination chemistry and the stability of the complex it forms. This stability makes it particularly useful in applications where controlled release of copper ions is desired, such as in wood preservation and algaecide formulations.
Eigenschaften
Molekularformel |
C2H7CuNO |
|---|---|
Molekulargewicht |
124.63 g/mol |
IUPAC-Name |
2-aminoethanol;copper |
InChI |
InChI=1S/C2H7NO.Cu/c3-1-2-4;/h4H,1-3H2; |
InChI-Schlüssel |
PNWFFTWFSDDZTE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
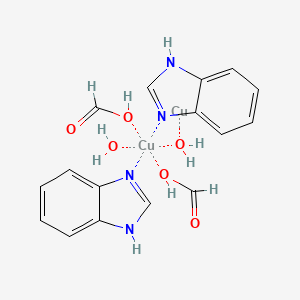
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)

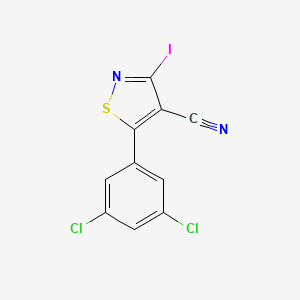
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
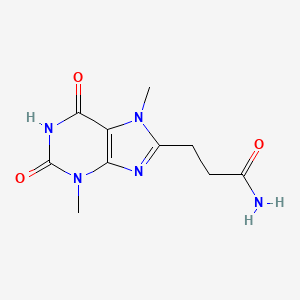
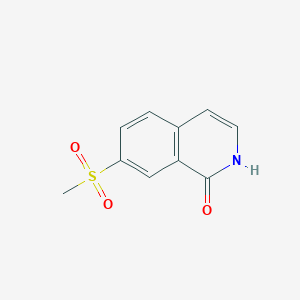



![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
